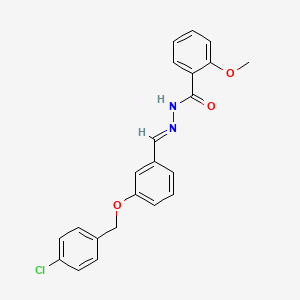
1H-1,2,4-Triazole, 3,5-bis(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Its chemical formula is C~10~H~6~Cl~2~N~3~ . Triazoles play a crucial role in medicinal chemistry due to their diverse biological properties, including anticancer, antimicrobial, and antitubercular activities .
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 1H-1,2,4-triazoles. These include N-amination, C-amination, N-alkylation reactions, and N-hydroxylation . The specific synthetic pathway for 3,5-bis(4-chlorophenyl)-1H-1,2,4-triazole would involve the appropriate reagents and conditions.
Industrial Production: While industrial-scale production methods for this compound are not explicitly mentioned, research and development in pharmaceutical and chemical industries often explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3,5-bis(4-chlorophenyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed from these reactions may include derivatives with modified substituents on the triazole ring.
Scientific Research Applications
Medicinal Chemistry: This compound finds applications in medicinal chemistry due to its potential pharmacological activities. Researchers have explored its use as an inhibitor of enzymes, with antibacterial, anticancer, and antifungal properties . Further studies may reveal additional therapeutic significance.
Mechanism of Action
The precise mechanism by which 3,5-bis(4-chlorophenyl)-1H-1,2,4-triazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways within cells.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to compare 3,5-bis(4-chlorophenyl)-1H-1,2,4-triazole with related structures. Highlighting its uniqueness and exploring similar compounds can provide valuable insights.
Remember that further research and experimentation are necessary to fully understand the compound’s properties and applications
Properties
CAS No. |
56413-64-0 |
|---|---|
Molecular Formula |
C14H9Cl2N3 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
3,5-bis(4-chlorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H9Cl2N3/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18,19) |
InChI Key |
LWWUSHACMVZZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-sec-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010365.png)
![4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12010367.png)

![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010378.png)
![N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12010386.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12010395.png)


![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide](/img/structure/B12010412.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010414.png)
![2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010417.png)
![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010418.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010419.png)
![methyl 2-{2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010420.png)
